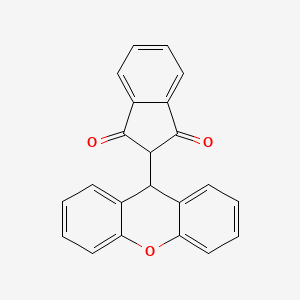
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione: xanthonequinone , is a chemical compound with the molecular formula C₁₆H₁₂O₅. Its structure features a xanthene core fused with an indene ring, resulting in a unique and intriguing molecule. Xanthonequinone exhibits interesting properties due to its aromatic system and conjugated double bonds.
Preparation Methods
Synthetic Routes::
Xanthone Derivatives Route:
Xanthonequinone Formation:
- Xanthonequinone is not produced industrially on a large scale. It is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactions::
Oxidation: KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Halogens (Br₂, Cl₂)
- Oxidation: Xanthone derivatives
- Reduction: Xanthone intermediates
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Xanthonequinone’s effects are context-dependent:
- As an antioxidant, it scavenges free radicals.
- In anticancer research, it may interfere with cellular pathways.
- Further studies are needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H14O3 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(9H-xanthen-9-yl)indene-1,3-dione |
InChI |
InChI=1S/C22H14O3/c23-21-13-7-1-2-8-14(13)22(24)20(21)19-15-9-3-5-11-17(15)25-18-12-6-4-10-16(18)19/h1-12,19-20H |
InChI Key |
ZFIMNJFROFDYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11093319.png)
![3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093321.png)
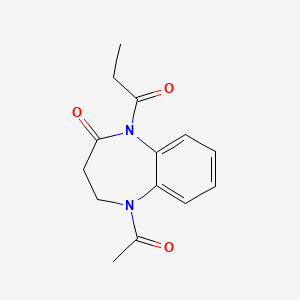
![8-bromo-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11093324.png)
![Cyclopentyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11093327.png)
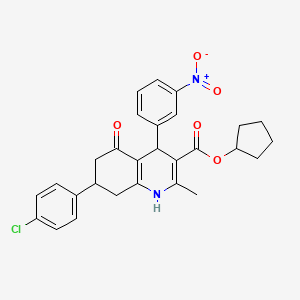
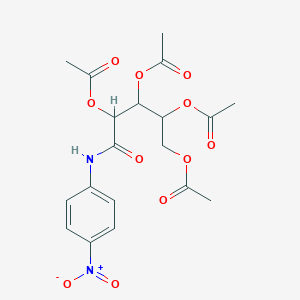
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11093347.png)
![10a-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11093351.png)
![Ethyl [5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11093356.png)
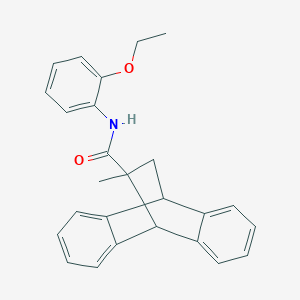
![Benzene-1,4-diylbis[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11093369.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide](/img/structure/B11093383.png)
